3-(2-Bromo-4-methylbenzenesulfonamido)butanoic acid
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Overview
Description
3-(2-Bromo-4-methylbenzenesulfonamido)butanoic acid is a chemical compound with the molecular formula C11H14BrNO4S and a molecular weight of 336.21 g/mol . It is characterized by the presence of a bromine atom, a methyl group, and a sulfonamide group attached to a butanoic acid backbone. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-(2-Bromo-4-methylbenzenesulfonamido)butanoic acid typically involves the reaction of 2-bromo-4-methylbenzenesulfonyl chloride with butanoic acid in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3-(2-Bromo-4-methylbenzenesulfonamido)butanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Bromo-4-methylbenzenesulfonamido)butanoic acid is utilized in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: It may be explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-methylbenzenesulfonamido)butanoic acid involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar compounds to 3-(2-Bromo-4-methylbenzenesulfonamido)butanoic acid include other sulfonamides and brominated aromatic compounds. For example:
2-Bromo-4-methylbenzenesulfonamide: Lacks the butanoic acid moiety but shares the brominated sulfonamide structure.
4-Methylbenzenesulfonamidoacetic acid: Similar structure but with an acetic acid backbone instead of butanoic acid.
The uniqueness of this compound lies in its combination of a brominated aromatic ring, a sulfonamide group, and a butanoic acid backbone, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H14BrNO4S |
---|---|
Molecular Weight |
336.20 g/mol |
IUPAC Name |
3-[(2-bromo-4-methylphenyl)sulfonylamino]butanoic acid |
InChI |
InChI=1S/C11H14BrNO4S/c1-7-3-4-10(9(12)5-7)18(16,17)13-8(2)6-11(14)15/h3-5,8,13H,6H2,1-2H3,(H,14,15) |
InChI Key |
LYFLSDBYTQLCTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC(C)CC(=O)O)Br |
Origin of Product |
United States |
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